molecular formula C16H16O7 B1234333 4-Coumaroylshikimate

4-Coumaroylshikimate

Cat. No.: B1234333
M. Wt: 320.29 g/mol
InChI Key: GVECSFFLZYNEBO-PDXJTRCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Coumaroylshikimate is a hydroxycinnamoyl shikimate ester that serves as a central intermediate in the plant phenylpropanoid pathway, specifically in the biosynthesis of lignin monomers, the monolignols . This compound is synthesized from 4-coumaroyl-CoA and shikimic acid through the catalytic action of the enzyme hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyltransferase (HCT) . Its primary research value stems from its role as the specific substrate for the cytochrome P450 enzyme coumaroyl shikimate 3'-hydroxylase (C3'H), which hydroxylates it to form caffeoyl shikimate . This 3-hydroxylation reaction is a critical and flux-limiting step that diverts metabolic flux from H-type (p-hydroxyphenyl) lignin toward G-type (guaiacyl) and S-type (syringyl) lignin, making this compound a key compound for studies aiming to understand and manipulate lignin composition in plants . Beyond its role in the canonical lignin pathway involving ester intermediates, the compound has significant research applications as a standard for enzyme assays and metabolic studies. It is essential for investigating the activity and substrate specificity of key enzymes like HCT, C3'H, and caffeoyl shikimate esterase (CSE) . Researchers utilize this compound to explore alternative lignin biosynthetic routes, as its accumulation in CSE-knockout mutants provides evidence for the operational ester pathway in certain species . Furthermore, studies in cassava have shown that the expression of the gene encoding C3'H, which uses this compound as a substrate, is induced during post-harvest physiological deterioration, linking it to the biosynthesis of defensive coumarins like scopoletin . Inhibitor studies have revealed that this compound itself can act as a potent inhibitor of 4-coumaroyl-CoA ligase (4CL), another key enzyme in the pathway, suggesting a potential regulatory feedback mechanism . For these reasons, this compound is an indispensable tool for plant biochemists and metabolic engineers focused on elucidating phenylpropanoid flux, reducing recalcitrance in bioenergy crops, or altering the properties of plant-based materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16O7

Molecular Weight

320.29 g/mol

IUPAC Name

(3R,4R,5R)-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C16H16O7/c17-11-4-1-9(2-5-11)3-6-14(19)23-13-8-10(16(21)22)7-12(18)15(13)20/h1-7,12-13,15,17-18,20H,8H2,(H,21,22)/b6-3+/t12-,13-,15-/m1/s1

InChI Key

GVECSFFLZYNEBO-PDXJTRCTSA-N

SMILES

C1C(C(C(C=C1C(=O)O)O)O)OC(=O)C=CC2=CC=C(C=C2)O

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)OC(=O)/C=C/C2=CC=C(C=C2)O

Canonical SMILES

C1C(C(C(C=C1C(=O)O)O)O)OC(=O)C=CC2=CC=C(C=C2)O

Synonyms

4-coumaroylshikimic acid
p-coumaroyl-shikimate

Origin of Product

United States

Biosynthetic Pathways of 4 Coumaroylshikimate

Central Position in Hydroxycinnamate Ester Formation

The biosynthesis of 4-coumaroylshikimate is a pivotal step in the phenylpropanoid pathway, a metabolic route that produces a vast array of plant secondary metabolites. This process begins with the formation of a key precursor, 4-coumaroyl-CoA, and is followed by the enzymatic transfer of the 4-coumaroyl group to shikimate.

Enzymatic Action of Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyltransferase (HCT; EC 2.3.1.133)

Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT) is a central enzyme in the formation of hydroxycinnamate esters. It catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to an acyl acceptor, primarily shikimate. oup.compnas.orgnih.gov This reaction is a critical control point in lignin (B12514952) biosynthesis. oup.commdpi.com HCT belongs to the BAHD acyltransferase superfamily and plays a crucial role in directing the metabolic flux from p-coumaroyl-CoA towards the synthesis of G (guaiacyl) and S (syringyl) monolignols. mdpi.compeerj.comnih.gov The enzyme is conserved across all land plants, highlighting its fundamental importance in plant metabolism. peerj.comresearchgate.net

The primary substrates for HCT in the context of this compound biosynthesis are p-coumaroyl-CoA (the acyl donor) and shikimate (the acyl acceptor). pnas.orgnih.govpeerj.comresearchgate.net The product of this reaction is This compound . pnas.orgnih.govpeerj.com While HCT shows a preference for shikimate, some isoforms can also utilize quinate as an acyl acceptor, leading to the formation of p-coumaroyl quinate. nih.govenergy.govmybiosource.com The enzyme can also catalyze the reverse reaction, converting caffeoyl shikimate back to caffeoyl-CoA. peerj.comnih.gov

Substrates and Products of the HCT-Catalyzed Reaction
Acyl DonorAcyl AcceptorProduct
p-Coumaroyl-CoAShikimateThis compound
p-Coumaroyl-CoAQuinatep-Coumaroyl quinate
Caffeoyl-CoAShikimateCaffeoyl shikimate

The catalytic mechanism of HCT involves a conserved histidine residue (His153 in some studied HCTs) within the N-terminal domain. mdpi.com This histidine residue interacts with the acyl acceptor, shikimate, via a hydrogen bond, which facilitates deprotonation and initiates a nucleophilic attack on the acyl donor, p-coumaroyl-CoA. mdpi.com Structural studies have identified key amino acid residues that control the specificity for either shikimate or quinate as the acyl acceptor. oup.com In some HCTs, like that from sorghum, substrate binding is sequential, with p-coumaroyl-CoA binding before the acyl acceptor molecule. nih.gov The reaction is reversible, allowing HCT to also catalyze the conversion of caffeoyl shikimate to caffeoyl-CoA. peerj.comnih.gov

Substrates and Products of HCT

Subsequent Metabolic Conversion of this compound

Once formed, this compound serves as a crucial intermediate that undergoes further modification, primarily through hydroxylation, to continue down the phenylpropanoid pathway.

Hydroxylation by 4-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H / CYP98A; EC 1.14.14.96)

The next key step in the metabolic fate of this compound is its hydroxylation at the 3' position of the phenolic ring. This reaction is catalyzed by 4-coumaroyl shikimate/quinate 3'-hydroxylase (C3'H), an enzyme belonging to the cytochrome P450 family, specifically the CYP98A subfamily. nih.govscilit.comnih.govgenome.jp This enzyme is a monooxygenase that requires molecular oxygen and NADPH as a reducing cofactor. nih.govmembranome.org The hydroxylation of this compound to produce caffeoyl shikimate is a rate-limiting step in the biosynthesis of lignin and other phenolic compounds. nih.govpnas.org

The C3'H enzyme exhibits a preference for p-coumaroyl esters, such as this compound and 4-coumaroyl quinate, as its substrates. nih.govnih.govpnas.orgnih.gov The product of the reaction with this compound is caffeoyl shikimate . oup.comosti.gov Suppression of C3'H expression leads to a decrease in lignin content and an accumulation of p-hydroxyphenyl (H) lignin units at the expense of guaiacyl (G) units, confirming the enzyme's critical role in the pathway. pnas.orgnih.govosti.gov The reaction catalyzed by C3'H is a pivotal point, as it introduces the second hydroxyl group on the aromatic ring, a necessary step for the subsequent synthesis of more complex monolignols.

Formation of Caffeoylshikimate

The conversion of this compound to caffeoylshikimate is a key hydroxylation step catalyzed by the enzyme p-coumaroyl-shikimate 3'-hydroxylase (C3'H), a cytochrome P450-dependent monooxygenase also known as CYP98A. nih.govnih.gov This reaction is fundamental for the synthesis of G (guaiacyl) and S (syringyl) lignin units and other downstream phenylpropanoids. researchgate.net

Microsomal preparations from various plant species, including carrot (Daucus carota) and parsley (Petroselinum crispum), have demonstrated the ability to catalyze this transformation. nih.govnih.gov The reaction is strictly dependent on the presence of molecular oxygen and NADPH as a reducing cofactor. nih.govnih.gov Studies have shown that NADH cannot substitute for NADPH, although it can sometimes enhance the enzyme activity in the presence of NADPH. nih.gov The involvement of a cytochrome P450 enzyme is supported by inhibition studies using cytochrome c and carbon monoxide. nih.govnih.gov

In carrot cell suspension cultures, the enzyme responsible for this hydroxylation, referred to as 5-O-(4-coumaroyl)-D-quinate/shikimate 3'-hydroxylase, shows activity with both 4-coumaroylquinate and this compound, converting them to chlorogenate and caffeoylshikimate, respectively. nih.gov This suggests a single enzyme is responsible for both conversions in this system. nih.gov

Substrate Specificity and Isoform Divergence of C3'H/CYP98A

The CYP98A family of enzymes exhibits significant diversity in substrate specificity and has undergone functional divergence across different plant lineages. nih.gov While the primary role of C3'H in angiosperms is the 3'-hydroxylation of p-coumaroylshikimate, which is a crucial step in lignin biosynthesis, various isoforms show a range of substrate preferences. nih.gov

In angiosperms, a series of gene duplications and losses has led to the evolution of multiple CYP98A isoforms. nih.gov For instance, in Populus trichocarpa and Amborella trichopoda, some CYP98A duplicates have broad substrate ranges, accepting various 4-coumaroyl-esters and -amines, enabling the production of a wide array of hydroxycinnamoyl conjugates. nih.gov In contrast, other members in these species show a clear preference for 4-coumaroyl-shikimate. nih.gov The CYP98A3 enzyme from Arabidopsis thaliana preferentially hydroxylates the trans-5-O-(4-coumaroyl)shikimate isomer but can also convert other isomers, albeit with lower efficiency. researchgate.net

The evolutionary trajectory of CYP98A appears to differ in non-seed vascular plants. For example, CYP98 enzymes from the lycophyte Selaginella moellendorffii and the fern Pteris vittata show poor conversion of 4-coumaroyl-shikimate, favoring alternative substrates like 4-coumaroyl-anthranilate. nih.gov This suggests that caffeoyl-shikimate may not be a primary intermediate in monolignol biosynthesis in these plant groups. nih.gov Similarly, the CYP98A34 from the moss Physcomitrella patens also prefers 4-coumaroyl-anthranilate over 4-coumaroyl-shikimate. nih.gov

This functional divergence highlights the evolutionary adaptation of the phenylpropanoid pathway, where different plant lineages have evolved distinct strategies for lignin biosynthesis and the production of other phenolic compounds.

Diversion into Other Phenylpropanoid Branches

The metabolic fate of this compound is not limited to the formation of caffeoylshikimate. It serves as a critical branch point, channeling carbon flux into the biosynthesis of lignin, flavonoids, and chlorogenic acid.

Link to Lignin Biosynthesis Pathway

The conversion of this compound to caffeoylshikimate is a rate-limiting step in the biosynthesis of G and S lignin monomers. nih.govresearchgate.net Following its formation, caffeoylshikimate is hydrolyzed by caffeoylshikimate esterase (CSE) to yield caffeate and shikimate. uniprot.orgosti.gov Caffeate is then converted to caffeoyl-CoA, a key precursor for the synthesis of coniferyl and sinapyl alcohols, the building blocks of G and S lignin, respectively. osti.gov

The importance of the C3'H-mediated pathway is underscored by genetic studies. Down-regulation of C3'H in Arabidopsis leads to a significant reduction in total lignin content and severe dwarfism. frontiersin.orgfrontiersin.org This demonstrates the essential role of the this compound hydroxylation step in providing the necessary precursors for normal lignification and plant development. frontiersin.orgfrontiersin.org The enzyme 4-coumarate:CoA ligase (4CL) also plays a crucial role by activating p-coumaric acid to p-coumaroyl-CoA, which can then be used by hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyltransferase (HCT) to form this compound, thus feeding into this pathway. researchgate.netnih.gov

Connection to Flavonoid Biosynthesis

The phenylpropanoid pathway, which includes the synthesis of this compound, provides the essential precursor p-coumaroyl-CoA for flavonoid biosynthesis. researchgate.netfrontiersin.orgnih.gov The enzyme 4-coumarate:CoA ligase (4CL) catalyzes the formation of p-coumaroyl-CoA from p-coumaric acid. frontiersin.orgoup.com This activated intermediate stands at a metabolic crossroads, where it can either be directed towards lignin synthesis via the HCT/C3'H/CSE route or be utilized by chalcone (B49325) synthase (CHS), the first committed enzyme of the flavonoid pathway. researchgate.netoup.com

The partitioning of p-coumaroyl-CoA between these competing pathways is a key regulatory point. oup.com Genetic studies have shown that disrupting the lignin biosynthetic pathway can redirect metabolic flux towards flavonoid production. For instance, silencing of the HCT gene in Arabidopsis thaliana resulted in reduced lignin synthesis and an increase in flavonoid accumulation due to enhanced CHS activity. nih.gov This highlights the intricate balance and crosstalk between the lignin and flavonoid biosynthetic branches originating from the central phenylpropanoid pathway.

Interplay with Chlorogenic Acid Synthesis Pathway

Chlorogenic acid (CGA), an ester of caffeic acid and quinic acid, is another important secondary metabolite whose synthesis is linked to the this compound pathway. nih.govfrontiersin.org One of the proposed biosynthetic routes to CGA involves the hydroxylation of 4-coumaroylquinate to form caffeoylquinate (chlorogenic acid). researchgate.net The enzyme responsible for this reaction, p-coumaroylquinate 3'-hydroxylase (C3'H), often exhibits dual specificity, hydroxylating both this compound and 4-coumaroylquinate. nih.govgenome.jp

In carrot cell cultures, a single enzyme has been shown to be responsible for the hydroxylation of both substrates. nih.gov This suggests a direct link and potential competition between the lignin and chlorogenic acid biosynthetic pathways for their common precursor, 4-coumaroylquinate, and the hydroxylating enzyme C3'H. The relative flux through these pathways can be influenced by developmental and environmental cues. For example, in some plants, hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (HQT) can catalyze the formation of CGA from caffeoyl-CoA and quinic acid, representing an alternative route that bypasses the direct hydroxylation of 4-coumaroylquinate. frontiersin.orgnih.gov The existence of multiple pathways for CGA synthesis underscores the metabolic flexibility of plants in producing this important compound. nih.govresearchgate.net

Enzymatic Characterization and Structure Function Relationships

Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyltransferase (HCT)

Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT) is a pivotal enzyme in the phenylpropanoid pathway. mdpi.com It belongs to the BAHD superfamily of acyl-CoA-dependent acyltransferases, which are specific to plants. mdpi.comfrontiersin.org HCT catalyzes the transfer of a hydroxycinnamoyl group, typically p-coumaroyl, from a CoA thioester to an acyl acceptor, primarily shikimic acid. mdpi.com This reaction is a critical control point, directing metabolic flux towards the synthesis of guaiacyl (G) and syringyl (S) lignin (B12514952) monomers. peerj.com

The identification and cloning of HCT genes from various plant species have been achieved primarily through homology-based approaches and analysis of transcriptome data. frontiersin.orgresearchgate.net For instance, in chicory, EST (Expressed Sequence Tag) libraries were screened using the amino acid sequences of known HCT from Arabidopsis thaliana (AtHCT) and HQT from Nicotiana tabacum (NtHQT) as queries, leading to the identification and isolation of full-length cDNAs for two HCT genes. frontiersin.org Similarly, HCT genes have been cloned from Zoysia japonica (ZjHCT4), Isatis indigotica (IiHCT), kenaf (HcHCT), and tea plants (CsHCT) based on transcriptome sequencing and sequence similarity to other known HCTs. mdpi.comresearchgate.netnih.govcabidigitallibrary.org

The open reading frames (ORFs) of HCT genes typically encode proteins of a consistent size. For example, the ZjHCT4 gene from Zoysia japonica has a coding sequence of 1284 base pairs (bp) encoding 428 amino acids. mdpi.com The IiHCT from Isatis indigotica contains a 1290 bp ORF for a 430-amino acid polypeptide, and the CsHCT from tea plants has a 1311 bp ORF encoding 436 amino acids. researchgate.netnih.gov These cloned genes are foundational for subsequent studies involving recombinant protein expression and functional characterization.

To study its enzymatic properties, HCT is commonly overexpressed as a recombinant protein in heterologous systems, most frequently Escherichia coli. frontiersin.orgnih.gov The coding sequence of the HCT gene is cloned into an expression vector, such as pProEX_HTb or pGEX-KG, which often appends a purification tag (e.g., a hexahistidine tag) to the N-terminus of the protein. nih.govoup.com

Expression in E. coli strains like BL21 Star (DE3) is typically induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). nih.gov Following cell lysis, the recombinant protein is purified from the cellular extract. A common method is immobilized metal affinity chromatography (IMAC), where the histidine-tagged protein binds to a nickel-charged resin. nih.gov The protein is then eluted, and the purification tag is often removed by cleavage with a specific protease, such as TEV protease. nih.gov Further purification steps, like size-exclusion chromatography (e.g., using a Superdex 200 column), can be employed to obtain a highly pure and homogenous enzyme preparation for subsequent assays. nih.gov

The catalytic activity of purified recombinant HCT is assessed through in vitro enzyme assays. A standard assay mixture contains the purified enzyme, a suitable buffer (e.g., potassium phosphate (B84403) at pH 7.4), an acyl-CoA donor (like p-coumaroyl-CoA), and an acyl acceptor (such as shikimate or quinate). frontiersin.orgnih.gov The reactions are incubated at a controlled temperature (e.g., 30°C) and then stopped, often by the addition of acid. frontiersin.orgnih.gov The reaction products are then analyzed and quantified using techniques like High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry (MS) detection. frontiersin.orgnih.gov

Kinetic parameters, such as the Michaelis constant (Km) and maximum reaction velocity (Vmax), are determined to understand the enzyme's affinity for its substrates and its catalytic efficiency. These values are calculated by measuring reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation, often visualized using a Lineweaver-Burk plot. frontiersin.org For example, studies on chicory HCTs involved determining Km and Vmax values using either p-coumaroyl-CoA or caffeoyl-CoA as donors and shikimate as the acceptor. frontiersin.org The reverse reaction, converting caffeoyl-shikimate back to caffeoyl-CoA, can also be assayed and quantified. nih.govresearchgate.net

Table 1: Selected Kinetic Parameters of HCT from Different Plant Species

This table is interactive. Click on the headers to sort the data.

Enzyme Source Substrates Km (µM) Vmax (pkat/mg) Reference
Populus tomentosa (PtoHCT1) Caffeoyl-CoA, Shikimic Acid N/A N/A peerj.com
Sorghum bicolor (SbHCT) p-Coumaroyl-CoA, Shikimate N/A N/A nih.gov
Chicory (HCT1) p-Coumaroyl-CoA, Shikimate 13 ± 2 267 ± 11 frontiersin.org
Chicory (HCT2) p-Coumaroyl-CoA, Shikimate 10 ± 1 233 ± 7 frontiersin.org
Red Clover (HCT1) p-Coumaroyl-CoA, Shikimate N/A 1200 (nkat/mg) oup.com
Red Clover (HCT1) Caffeoyl-CoA, Shikimate N/A 980 (nkat/mg) oup.com

N/A: Data not available in the cited source.

HCTs exhibit distinct substrate preferences, which are crucial for their biological role. frontiersin.org Extensive in vitro studies have shown that HCTs from various plants, including chicory, Sorghum bicolor, and Arabidopsis, preferentially use shikimate as the acyl acceptor over quinate. frontiersin.orgnih.gov This specificity distinguishes them from the closely related hydroxycinnamoyl-CoA:quinate hydroxycinnamoyltransferases (HQTs), which favor quinate. frontiersin.orgoup.com The preferred acyl-CoA donor is generally p-coumaroyl-CoA. frontiersin.org

Despite this preference, HCTs demonstrate a degree of substrate promiscuity. oup.comnih.gov They can acylate several other phenolic compounds besides shikimate and have been shown to accept caffeoyl-CoA as an acyl donor, albeit often less efficiently than p-coumaroyl-CoA. oup.comnih.gov For instance, red clover HCT1 was found to transfer p-coumaroyl and caffeoyl moieties to shikimate at comparable rates. oup.com

Furthermore, the HCT reaction is reversible. mdpi.comfrontiersin.org In the presence of coenzyme A, HCT can catalyze the conversion of hydroxycinnamoyl esters, such as caffeoyl-shikimate or caffeoyl-quinate, back into their corresponding acyl-CoA thioesters (e.g., caffeoyl-CoA). mdpi.comnih.gov This reverse reaction was demonstrated for HCT from Nicotiana tabacum and Physcomitrium patens. nih.gov

The three-dimensional structure of HCT provides insight into its catalytic mechanism and substrate specificity. As a member of the BAHD family, HCTs share a conserved structural fold. oup.comnih.gov Crystal structures of HCT from Sorghum bicolor and Coffea canephora have been resolved, both in their apo-form and in complex with substrates or products. nih.govnih.govoup.com

Substrate Specificity Profiling

4-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H / CYP98A)

The 4-Coumaroyl shikimate/quinate 3'-hydroxylase, also known as C3'H, is a crucial enzyme that acts downstream of HCT. oup.comnih.gov It belongs to the CYP98 family of cytochrome P450-dependent monooxygenases. nih.govuqtr.ca Its primary function is to catalyze the 3-hydroxylation of the phenolic ring of p-coumaroyl esters. nih.govresearchgate.net Specifically, it converts p-coumaroyl-shikimate, the product of the HCT reaction, into caffeoyl-shikimate. peerj.comoup.com This step is essential for the production of caffeoyl-CoA and subsequently for the biosynthesis of G and S lignin units, as well as other important phenolic compounds like chlorogenic acids. nih.govpreprints.org

C3'H enzymes are membrane-associated proteins and exhibit a relatively high turnover rate compared to other plant P450s. nih.govresearchgate.net While the preferred substrate for most characterized C3'H enzymes is p-coumaroyl-shikimate, substrate specificity can vary significantly between plant species. nih.govresearchgate.net For example, the C3'H from potato (Solanum tuberosum) can hydroxylate both p-coumaroyl shikimate and p-coumaroyl quinate. nih.gov In coffee, two different C3'H enzymes exist; one can act on both esters, while the other is specific to p-coumaroyl-shikimate. nih.gov In contrast, some C3'H enzymes, like the one from sweet basil, efficiently hydroxylate both p-coumaroyl-shikimate and -quinate but are less active towards other esters. researchgate.net This diversity in substrate preference highlights the evolutionary adaptation of the phenylpropanoid pathway in different plant lineages. nih.govuqtr.ca

Gene Identification and Phylogenetic Analysis

The key enzymes responsible for the synthesis and hydroxylation of 4-coumaroylshikimate are hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) and p-coumaroyl-shikimate 3'-hydroxylase (C3'H), a member of the cytochrome P450 family CYP98A.

Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT): HCT genes are part of the BAHD acyltransferase superfamily and are found across all land plants (embryophytes). peerj.comnih.gov Phylogenetic analyses indicate that the function of HCT emerged in the common ancestor of land plants approximately 500 million years ago, suggesting its fundamental role in plant terrestrialization. nih.govresearchgate.netoup.com The HCT gene family has expanded through both genome-wide and tandem duplications in various plant lineages. For example, ten HCT homologs have been identified in the Populus trichocarpa genome. peerj.comnih.gov In chicory and globe artichoke, multiple HCT and the closely related hydroxycinnamoyl-CoA:quinate hydroxycinnamoyltransferase (HQT) genes have been identified, likely arising from whole-genome duplication events within the Asteraceae family. researchgate.netfrontiersin.orgfrontiersin.org Phylogenetic trees constructed from HCT protein sequences across monocots, dicots, and bryophytes show a clear separation from other acyltransferases, with distinct clusters often related to their function, such as involvement in lignin biosynthesis versus other metabolic pathways. peerj.comnih.govresearchgate.net For instance, in Populus, PoptrHCT1 and PoptrHCT2 are phylogenetically grouped with HCTs known to be involved in lignification. peerj.com

p-Coumaroyl-shikimate 3'-hydroxylase (C3'H / CYP98A): The gene encoding C3'H belongs to the CYP98 family of cytochrome P450 monooxygenases. researchgate.netpurdue.edu Phylogenetic studies show that the evolutionary history of CYP98 genes is tightly linked with that of HCT genes, forming a conserved metabolic module (HCT/CYP98 pair) deeply rooted in land plant evolution. nih.govresearchgate.net This co-evolution highlights the importance of the shikimate ester-mediated pathway for 3-hydroxylation of the phenylpropanoid ring. nih.gov Like HCTs, the CYP98A gene family has undergone duplication and functional diversification. In Aster spathulifolius, a significant number of unigenes for C3'H were identified, suggesting gene duplication. nih.gov Phylogenetic analysis of C3'H proteins from various species, including cassava (Manihot esculenta), rubber tree (Hevea brasiliensis), and castor bean (Ricinus communis), reveals close relationships within plant families like Euphorbiaceae. mdpi.com

Heterologous Expression and Biochemical Characterization

To confirm the function of identified genes, scientists frequently use heterologous expression systems, where the gene of interest is cloned and expressed in a host organism like Escherichia coli or yeast (Saccharomyces cerevisiae). oup.complos.orgnih.gov This allows for the production and purification of the enzyme for detailed biochemical assays.

HCT enzymes from numerous plants, including Arabidopsis, poplar, switchgrass, and the moss Physcomitrella patens, have been successfully expressed in yeast. oup.comosti.gov These studies confirmed their ability to catalyze the transfer of a p-coumaroyl group from p-coumaroyl-CoA to shikimate, forming p-coumaroyl shikimate. peerj.comosti.govwikipedia.org For example, the enzymatic assay of PtoHCT1 from Populus tomentosa expressed in E. coli demonstrated its catalytic activity. peerj.com Similarly, silencing the HCT gene in Arabidopsis and Nicotiana benthamiana provided in vivo evidence of its function. nih.gov

The function of CYP98A enzymes as C3'Hs has also been validated through heterologous expression. The Arabidopsis CYP98A3 was expressed in yeast, and microsomes prepared from these yeast cells were shown to effectively hydroxylate this compound. uniprot.org In another study, CYP98A14 from Coleus blumei and its corresponding NADPH:cytochrome P450 reductase (CPR) were co-expressed in yeast. nih.gov This co-expression significantly increased the hydroxylation activity, demonstrating the crucial role of CPR in providing the necessary electrons for the P450-catalyzed reaction. nih.govresearchgate.net

Table 1: Examples of Heterologous Expression for HCT and C3'H Characterization
EnzymeSource OrganismExpression SystemKey FindingReference
PtoHCT1Populus tomentosaE. coliConfirmed catalytic activity using caffeoyl-CoA and shikimic acid. peerj.com
CYP98A3Arabidopsis thalianaYeastDemonstrated 3'-hydroxylation of p-coumaroyl esters. uniprot.org
CYP98A14 & CPRColeus blumeiYeastCo-expression increased hydroxylation activity up to sevenfold. nih.gov
HCTsSwitchgrass, Arabidopsis, PoplarYeastShowed a conserved capacity to acylate various phenolics. osti.gov

Role of Cytochrome P450 Monooxygenases in 3'-Hydroxylation

The 3'-hydroxylation of the aromatic ring of p-coumaroyl esters is a critical step in the biosynthesis of G- and S-lignin monomers and other essential phenolic compounds. This reaction is catalyzed by cytochrome P450-dependent monooxygenases of the CYP98A family, commonly known as p-coumaroyl-shikimate 3'-hydroxylases (C3'H). researchgate.netnih.govpnas.org

These enzymes are class II P450s, typically located on the membrane of the endoplasmic reticulum. wsu.edu Their catalytic activity is dependent on an electron donor, NADPH-cytochrome P450 reductase (CPR), which transfers electrons from NADPH to the P450's heme group. researchgate.netwsu.edunih.gov Studies in sorghum and Coleus blumei have shown that co-expression of the CYP98A enzyme with its corresponding CPR is essential for optimal activity. nih.govnih.gov

Substrate Preference and Isomer Metabolism

The enzymes involved in the turnover of this compound exhibit distinct substrate preferences.

HCT vs. HQT: Hydroxycinnamoyl transferases can use different acyl acceptors. Enzymes classified as HCTs generally show a strong preference for shikimate over quinate as the acyl acceptor. frontiersin.orguniprot.org In contrast, enzymes known as hydroxycinnamoyl-CoA:quinate hydroxycinnamoyltransferases (HQTs) preferentially use quinate. frontiersin.org This substrate preference often directs metabolic flux, with HCTs being more closely associated with lignin biosynthesis and HQTs with the synthesis of compounds like chlorogenic acid (5-caffeoylquinate). frontiersin.orgfrontiersin.org However, this distinction is not absolute, as many HCTs can utilize quinate, and HQTs can utilize shikimate, albeit with lower efficiency. frontiersin.orguniprot.org

CYP98A Substrate Specificity: The CYP98A family also shows substrate specificity. The Arabidopsis C3'H (CYP98A3) can hydroxylate p-coumaric esters of both shikimate and quinate. uniprot.org Kinetic studies revealed a lower Km value (higher affinity) for 5-O-(4-coumaroyl)shikimate (7 µM) compared to 5-O-(4-coumaroyl)quinate (18 µM), indicating a preference for the shikimate ester. uniprot.org This enzyme preferentially hydroxylates the 5-O-isomer but can also convert the 4-O- and 3-O-isomers, though less efficiently. uniprot.org However, not all CYP98A enzymes act on this compound. For example, CYP98A14 from Coleus blumei, which is involved in rosmarinic acid biosynthesis, does not accept this compound or -quinate as substrates. nih.gov It specifically hydroxylates 4-coumaroyl-3',4'-dihydroxyphenyllactate. nih.gov

Table 2: Kinetic Properties of Arabidopsis thaliana CYP98A3
SubstrateKm (µM)kcat (min⁻¹)Reference
5-O-(4-coumaroyl)shikimate7612 uniprot.org
5-O-(4-coumaroyl)quinate18399 uniprot.org

Enzyme Inhibition Studies (e.g., by 4-coumaroyl and caffeoyl shikimic acids)

Metabolic pathways are often regulated by feedback inhibition, where products of a pathway inhibit earlier enzymatic steps. Studies in Populus trichocarpa have revealed that this compound and its hydroxylated product, caffeoylshikimate, act as inhibitors of 4-coumarate:CoA ligase (4CL). nih.govresearchgate.netnih.govresearchgate.net The 4CL enzymes catalyze the formation of CoA thioesters from hydroxycinnamic acids, a step that precedes the HCT reaction. nih.govnih.gov

The inhibition patterns are specific:

4-Coumaroylshikimic acid strongly inhibits the formation of both 4-coumaroyl-CoA and caffeoyl-CoA. nih.govresearchgate.netnih.gov

Caffeoylshikimic acid inhibits only the formation of 4-coumaroyl-CoA. nih.govresearchgate.netnih.gov

Kinetic analyses have shown that both 4-coumaroylshikimic acid and caffeoylshikimic acid can act as both competitive and uncompetitive inhibitors against the 4CL enzymes (specifically Ptr4CL3 and Ptr4CL5 in poplar). nih.govresearchgate.net This suggests a complex regulatory mechanism where the accumulation of these shikimate esters can modulate the metabolic flux into the 3'-hydroxylation branch of monolignol biosynthesis. nih.govnih.gov This feedback loop may play a significant regulatory role, especially under conditions where these ester intermediates accumulate, such as when downstream enzymes are saturated or suppressed. nih.gov

Genetic Regulation and Metabolic Engineering of 4 Coumaroylshikimate Pathways

Transcriptional Regulation of Biosynthetic Genes (e.g., 4CL, HCT, C3'H)

The production of 4-coumaroylshikimate is orchestrated by a series of enzymes whose genes are under tight transcriptional control. Key enzymes in this pathway include 4-coumarate:CoA ligase (4CL), hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT), and p-coumaroylshikimate 3'-hydroxylase (C3'H). frontiersin.orgnih.gov The expression of the genes encoding these enzymes is largely governed by a complex network of transcription factors, primarily from the MYB (myeloblastosis) and NAC (NAM, ATAF, and CUC) families. frontiersin.orgnih.govosti.gov

In Arabidopsis thaliana, the MYB transcription factors MYB46 and its homolog MYB83 act as master switches, activating the expression of a suite of genes in the phenylpropanoid pathway, including 4CL1, HCT, and C3'H1. frontiersin.org These MYB factors recognize and bind to specific AC elements in the promoter regions of their target genes, thereby initiating transcription. frontiersin.org Similarly, in pine and Eucalyptus, the respective MYB46 homologs, PtMYB4 and EgMYB2, have been shown to regulate lignin (B12514952) biosynthesis. frontiersin.org Downstream of these master switches, other MYB factors such as MYB58, MYB63, and MYB85 specifically regulate lignin biosynthesis genes. osti.govunt.edu For instance, in Populus, PtrMYB152, a homolog of AtMYB58/63/85, upregulates the expression of 4CL5. nih.gov Another MYB member, PtoMYB216, also activates 4CL5 expression. nih.gov

Beyond the MYB family, other transcription factors also play a role. For example, in tobacco, the NtLIM1 transcription factor regulates the expression of PAL, 4CL, and CAD genes. unt.edu The transcriptional regulation of these genes is not only crucial for normal plant development, particularly in the context of secondary cell wall formation and lignification, but also in response to various environmental stresses and pathogen attacks. frontiersin.orgnih.gov For example, the Arabidopsis MYB15 transcription factor is required for activating lignin biosynthesis genes, including 4CL, HCT, and C3'H, during effector-triggered immunity. nih.gov

The coordinated expression of 4CL, HCT, and C3'H is essential for the efficient channeling of metabolic flux towards the synthesis of this compound and its subsequent conversion to downstream products like lignin and flavonoids. frontiersin.orgnih.gov

Functional Genomics Approaches

Functional genomics provides a powerful toolkit to investigate and manipulate the this compound pathway. Techniques such as gene knockdown, overexpression, and site-directed mutagenesis have been instrumental in elucidating the roles of key enzymes and in engineering the pathway for desired outcomes.

Gene Knockdown and Knockout Studies (e.g., RNAi-mediated suppression of C3'H)

RNA interference (RNAi) has been a widely used technique to suppress the expression of specific genes in the this compound pathway, providing valuable insights into their functions. A prime example is the downregulation of p-coumaroylshikimate 3'-hydroxylase (C3'H).

Similar studies in Eucalyptus urophylla × Eucalyptus grandis also demonstrated that RNAi downregulation of C3'H resulted in lower lignin content and increased extractability of cell wall components. researchgate.net In Arabidopsis, mutants deficient in C3'H activity, such as ref8, also exhibit a significant decrease in lignin levels. pnas.org

The table below summarizes the effects of C3'H knockdown in different plant species:

Plant SpeciesMethodKey FindingsReference(s)
Hybrid Poplar (Populus sp.)RNAiReduced total lignin content, accumulation of p-coumaroyl shikimate and phenylpropanoid glycosides. cabidigitallibrary.orgpnas.orgnih.gov
Eucalyptus urophylla × E. grandisRNAiLowered lignin content, increased extractability of cell wall biopolymers. researchgate.net
Arabidopsis thalianaMutant (ref8)Significant decrease in lignin content. pnas.org
Medicago truncatulaAntisenseDecrease in lignin content. pnas.org

These studies collectively highlight the critical role of C3'H in the pathway and demonstrate the effectiveness of gene knockdown approaches in modulating the flux towards this compound and its derivatives.

Overexpression Strategies

In contrast to knockdown studies, overexpressing key biosynthetic genes can enhance the production of this compound and downstream metabolites. Overexpression of transcription factors that regulate the pathway has also proven to be an effective strategy.

For example, heterologous expression of the Arabidopsis MYB12 transcription factor in tomato resulted in the activation of several key genes in the phenylpropanoid pathway, including PAL, C4H, 4CL, HCT, and C3'H. mdpi.com This led to a significant increase in the accumulation of phenylpropanoids. mdpi.com

Overexpression of the enzyme-encoding genes themselves has also been explored. In one instance, the overexpression of CYP98A3, which encodes a C3'H, in plants led to increased biomass, growth, and seed yield. google.com These results suggest that increasing the expression of key enzymes can pull the metabolic flux through the pathway, leading to enhanced production of desired compounds.

Site-Directed Mutagenesis in Pathway Enzymes

Site-directed mutagenesis is a precise technique used to alter the amino acid sequence of an enzyme, thereby modifying its activity, substrate specificity, or stability. neb.com This approach has been applied to enzymes in the phenylpropanoid pathway to fine-tune their properties for specific metabolic engineering goals.

While specific examples of site-directed mutagenesis focused solely on altering this compound levels are not extensively documented in the provided context, the principle has been applied to related enzymes. For instance, site-directed mutagenesis of a dimethylallyl tryptophan synthase successfully switched its substrate preference, demonstrating the potential to engineer enzyme specificity. nih.gov This approach could theoretically be used to modify enzymes like HCT or C3'H to favor the production or conversion of this compound or to alter their substrate specificities to accept novel substrates.

Metabolic Engineering for Modulating this compound Levels

Metabolic engineering aims to rationally design and modify metabolic pathways in organisms to enhance the production of specific compounds. The this compound pathway is a key target for producing a wide range of valuable phenylpropanoids.

Directed Biosynthesis in Heterologous Hosts (e.g., Escherichia coli, yeast)

Expressing plant biosynthetic pathways in microbial hosts like Escherichia coli and Saccharomyces cerevisiae offers several advantages, including rapid growth, scalable fermentation, and the absence of competing plant metabolic pathways.

In E. coli, the biosynthesis of this compound has been achieved by co-expressing genes for 4-coumarate:CoA ligase (4CL) and a hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyltransferase (HST). nih.govnih.gov By feeding the cultures with p-coumaric acid, researchers were able to produce various p-coumaroyl shikimate derivatives. nih.govnih.gov To further increase the yield, the endogenous shikimate pathway in E. coli was engineered by mutating genes such as aroL and aroK to increase the availability of the shikimate precursor. nih.gov

The following table summarizes an example of this compound production in engineered E. coli:

Host OrganismEngineered PathwayPrecursor FedProduct(s)YieldReference(s)
Escherichia coliCo-expression of 4CL and HSTp-Coumaric acidp-Coumaroyl shikimates29.1 mg/L nih.govnih.gov

In Saccharomyces cerevisiae (yeast), similar strategies have been employed. For instance, the expression of plant-derived 4CL and HCT in yeast can lead to the production of this compound when the appropriate precursor is supplied. universiteitleiden.nlgoogle.com Yeast has also been engineered to produce rosmarinic acid, a downstream product of the pathway that involves this compound, by introducing the necessary plant enzymes. acs.org These efforts demonstrate the feasibility of reconstructing complex plant metabolic pathways in microbial hosts for the production of valuable chemicals.

Impact on Downstream Metabolite Flux (e.g., lignin, phenolics)

The position of this compound as a key intermediate in the phenylpropanoid pathway means that the regulation of its formation and conversion has profound effects on the metabolic flux towards a variety of crucial downstream compounds, most notably lignin and other phenolics. Metabolic engineering efforts that target the enzymes acting upon this compound have provided significant insights into how this flux is partitioned and controlled.

The 3-hydroxylation of this compound to caffeoyl shikimate, catalyzed by p-coumaroyl shikimate 3'-hydroxylase (C3'H), is a particularly critical juncture. nih.govpnas.org This step is essential for diverting carbon flux from the production of p-hydroxyphenyl (H) lignin units towards the synthesis of guaiacyl (G) and syringyl (S) lignin units, which are the predominant monomers in many plants. nih.gov Consequently, manipulating the efficiency of this conversion serves as a powerful tool to alter the quantity and quality of lignin, as well as the production of other soluble phenolic compounds.

Impact on Lignin Flux and Composition

In a study using RNA interference (RNAi) to suppress C3'H in hybrid poplar, transgenic lines exhibited a significant reduction in total lignin content. pnas.org The most severely repressed lines showed a dramatic increase in the proportion of p-hydroxyphenyl (H) units in the lignin polymer, with a corresponding decrease in guaiacyl (G) units, while syringyl (S) unit proportions remained relatively constant. This alteration is a direct consequence of impeding the metabolic flux towards the precursors of G and S monolignols, which are downstream of the C3'H-catalyzed reaction. The accumulation of H units results from the plant utilizing the backed-up p-coumarate-derived precursors. pnas.org

Similarly, mutations in the Arabidopsis thaliana gene encoding C3'H (known as the ref8 mutant) result in plants with extremely high levels of H lignin, severe dwarfism, and collapsed xylem vessels due to the altered cell wall structure. pnas.org

Interestingly, the impact of manipulating this pathway can differ between plant lineages, suggesting the existence of alternative or compensatory metabolic routes. In the grass Brachypodium distachyon, disrupting the genes for hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT) or C3'H led to reduced lignin content but did not cause the severe growth defects observed in Arabidopsis. frontiersin.org This suggests that the flux through the this compound intermediate pathway may not be as essential for development in some grasses, which might utilize alternative pathways for monolignol synthesis. frontiersin.org

Genetic ModificationOrganismImpact on Total LigninImpact on Lignin CompositionReference
RNAi suppression of C3'HHybrid Poplar (Populus sp.)Significantly decreasedDramatic increase in H-units, decrease in G-units, S-units constant pnas.org
ref8 mutant (C3'H knockout)Arabidopsis thalianaDecreasedLignin almost solely derived from H-units pnas.org
hct and c3'h mutantsBrachypodium distachyonReducedNot specified, but without severe growth defects seen in Arabidopsis frontiersin.org
4cl1 mutant (upstream enzyme)Arabidopsis thaliana~30% reductionNot specified nih.gov
CRISPR-knockout of 4CL1Poplar (Populus tremula x alba)Preferential reduction in S-ligninCompensatory increase in G-lignin nrel.gov

Impact on Phenolic Compound Flux

The phenylpropanoid pathway does not lead exclusively to lignin; it is a branching network responsible for synthesizing a vast array of phenolic compounds, including flavonoids, hydroxycinnamic acids, and their conjugates. wiley.commdpi.comnih.gov Since these pathways share common precursors with lignin biosynthesis, any disruption in the flux towards lignin, particularly at the this compound step, can cause significant redirection of metabolic intermediates into these alternative branches.

When the downstream conversion of this compound is inhibited, such as in C3'H-suppressed plants, there is a notable accumulation of the substrate itself and related upstream metabolites. In the C3'H-suppressed poplar, a substantial buildup of this compound was observed. pnas.org Furthermore, this metabolic blockage led to the accumulation of other soluble phenolic compounds, including large pools of 1-O-p-coumaroyl-β-D-glucoside and other phenylpropanoid glycosides. pnas.org This indicates that the excess p-coumarate, unable to proceed towards G and S lignin, is shunted into glycosylation pathways, likely as a detoxification or storage mechanism.

This redirection of flux is a key consideration in metabolic engineering. For instance, engineering the shikimate pathway in microorganisms like E. coli has been used to channel precursors towards the production of valuable phenolic compounds. d-nb.info By co-expressing enzymes such as 4-coumarate:CoA ligase (4CL) and various hydroxycinnamoyl transferases (HCTs), and by engineering the endogenous shikimate pathway to increase substrate availability, researchers have successfully synthesized p-coumaroyl shikimates and chlorogenic acid. d-nb.info In peach fruit, a dynamic interplay exists where intermediates like quinic acid and shikimic acid are channeled towards chlorogenic acids or downstream products like lignin, depending on the expression of key pathway genes. frontiersin.org

The inhibition of enzymes upstream of this compound can also have regulatory effects. Studies have shown that 4-coumaroyl shikimic acid itself can act as a competitive inhibitor of 4-coumarate:CoA ligase (4CL), the enzyme that produces one of its precursors, 4-coumaroyl-CoA. researchgate.net This suggests a feedback inhibition loop where the accumulation of this compound can self-regulate the entry of carbon into this part of the phenylpropanoid pathway, thereby modulating the flux available for both lignin and other phenolics. researchgate.net

Genetic ModificationOrganismKey Accumulated Soluble MetabolitesInferred Flux RedirectionReference
RNAi suppression of C3'HHybrid Poplar (Populus sp.)This compound, 1-O-p-coumaroyl-β-D-glucoside, other phenylpropanoid glycosidesFlux redirected from G/S lignin precursors to p-coumarate derivatives and glycosides pnas.org
Co-expression of HST and 4CL with engineered shikimate pathwayEscherichia colip-coumaroyl shikimates (e.g., 3-p-coumaroyl shikimate, 4-p-coumaroyl shikimate)Flux channeled from central metabolism towards synthesis of hydroxycinnamate conjugates d-nb.info
Co-expression of HQT and 4CL with engineered shikimate pathwayEscherichia coliChlorogenic acidFlux channeled towards caffeoyl-CoA and its conjugation with quinate d-nb.info

Biological and Physiological Significance of 4 Coumaroylshikimate

Contribution to Plant Lignification Processes

The biosynthesis of lignin (B12514952), a complex polymer essential for structural support and water transport in vascular plants, involves a series of enzymatic steps within the broader phenylpropanoid pathway. 4-Coumaroylshikimate serves as a critical intermediate in this process, particularly in the pathway leading to the synthesis of monolignols, the building blocks of the lignin polymer.

This compound is a central molecule in the biosynthesis of guaiacyl (G) and syringyl (S) lignin monomers. nih.gov Its formation represents a key branching point in the phenylpropanoid pathway. The process begins when p-coumaric acid is activated to its coenzyme A (CoA) thioester, p-coumaroyl-CoA, by the enzyme 4-coumarate:CoA ligase (4CL). frontiersin.org Subsequently, the enzyme hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to shikimic acid, yielding this compound. frontiersin.orgresearchgate.net

This ester is the preferred substrate for the cytochrome P450-dependent monooxygenase, p-coumaroyl shikimate 3′-hydroxylase (C3′H). frontiersin.orgpnas.org The C3′H enzyme catalyzes the essential 3-hydroxylation of the aromatic ring of this compound to produce caffeoyl shikimate. frontiersin.orgresearchgate.net This hydroxylation step is rate-limiting and crucial for diverting metabolic flux away from the production of p-hydroxyphenyl (H) lignin units and towards the synthesis of G and S units. nih.govpnas.org Following this step, the shikimate moiety is eventually released, and subsequent enzymatic reactions, including methylation, reduction, and dehydrogenation, lead to the formation of coniferyl and sinapyl alcohols, the G and S monolignols, respectively. frontiersin.org In some plant species, such as Populus trichocarpa, specific isoforms of 4CL and HCT are involved in these conversions in developing wood. researchgate.net

Genetic modifications that disrupt the enzymes directly involved in the synthesis or conversion of this compound have profound effects on both the quantity and quality of lignin in plants. Down-regulation of p-coumaroyl shikimate 3′-hydroxylase (C3′H), the enzyme that utilizes this compound as its substrate, is a well-studied example.

Beyond reducing the total amount of lignin, perturbing this pathway drastically alters lignin composition. The most notable change is a dramatic increase in the proportion of p-hydroxyphenyl (H) units at the expense of guaiacyl (G) units. pnas.org In C3′H-suppressed poplar, the lack of 3-hydroxylation blocks the primary route to G-lignin, causing the pathway to default to producing H-lignin. pnas.org The proportion of syringyl (S) units, however, often remains relatively constant. pnas.org This altered composition weakens the lignin polymer and can lead to structural defects in the plant's vascular tissue. pnas.org Furthermore, blocking the conversion of this compound causes it and other related phenylpropanoid glycosides, such as 1-O-p-coumaroyl-β-d-glucoside, to accumulate in the plant tissues. pnas.org

Table 1: Effect of C3'H Gene Suppression on Lignin in Various Plant Species

Plant SpeciesGenetic ModificationEffect on Total Lignin ContentEffect on Lignin CompositionReference
Hybrid Poplar (Populus sp.)RNAi suppression of C3'HSignificant decreaseIncreased p-hydroxyphenyl (H) units, decreased guaiacyl (G) units pnas.org
Arabidopsis thalianaref8 mutant (C3'H deficient)Reduced to 20-40% of wild-typeExtremely high levels of p-hydroxyphenyl (H) units pnas.org
Cassava (Manihot esculenta)Knockdown of MeC3'HDecreased from 159.72 to 84.67 µg/mg in storage rootsNot specified mdpi.com
Medicago truncatulaAntisense suppression of C3'HDecreased from 10% to 7% of total cell wallNot specified pnas.org

Role as an Intermediate in Monolignol Biosynthesis

Involvement in Plant Defense Mechanisms

The phenylpropanoid pathway, in which this compound is a key intermediate, is central to plant defense, producing a wide array of compounds that protect against various stresses.

The integrity of the phenylpropanoid pathway is crucial for defending against pathogens. Lignin itself provides a physical barrier that resists pathogen invasion by reinforcing cell walls. mdpi.comnih.gov When pathogens attack, plants often induce lignin deposition at the infection site to contain the threat. mdpi.com

Beyond structural defense, the pathway generates numerous antimicrobial compounds. nih.gov Metabolites such as coumarins, which are derived from phenylpropanoid precursors like p-coumaroyl-CoA, act as phytoalexins—compounds synthesized de novo in response to infection. mdpi.complos.org These molecules can inhibit the growth of invading fungi and bacteria. mdpi.comnih.gov Perturbations in the pathway leading from this compound can compromise these defenses. For example, Arabidopsis mutants with defects in the C3'H enzyme are noted to be more vulnerable to fungal attack. mdpi.com This increased susceptibility is likely due to the combined effect of reduced lignin and a potential disruption in the production of essential phenolic defense compounds downstream of this compound.

Plants respond to abiotic stresses like high UV radiation, drought, and salinity by modulating their metabolism, with the phenylpropanoid pathway playing a significant role. nih.govnih.gov Phenylpropanoid-derived compounds, including flavonoids and sinapoyl esters, accumulate in the epidermis and function as sunscreens, absorbing harmful UV radiation before it can damage cellular components like DNA. frontiersin.org Lignification also contributes to tolerance against drought by preventing the collapse of xylem vessels under negative pressure and by reducing water loss across cell walls. mdpi.com

The synthesis of these protective compounds relies on a steady flow of precursors through the central phenylpropanoid pathway. As an intermediate in this pathway, this compound is part of the metabolic network that allows plants to acclimate to environmental challenges. The accumulation of various phenolic compounds, which have antioxidant properties, helps to scavenge reactive oxygen species (ROS) that are generated during stress, mitigating oxidative damage. nih.govmdpi.com

Responses to Biotic Stresses (e.g., fungal attack)

Developmental Roles in Plant Growth and Morphology

The proper functioning of the this compound-dependent steps in the phenylpropanoid pathway is indispensable for normal plant growth and development. The most direct link is through the synthesis of lignin, which provides the mechanical strength necessary for upright growth and the structural integrity of water-conducting vascular tissues. frontiersin.org

Phenotypic Effects of Pathway Alterations (e.g., dwarfism, ectopic lignification)

Alterations in the metabolic pathway involving this compound can lead to significant and often detrimental phenotypic changes in plants. These effects underscore the critical role of this pathway in normal plant growth and development.

One of the most striking phenotypes associated with the disruption of the phenylpropanoid pathway, where this compound is a key intermediate, is dwarfism . This has been observed in various plant species when genes encoding enzymes that act upon this compound or its derivatives are mutated or downregulated. For instance, mutations in the gene for p-coumaroyl shikimate 3'-hydroxylase (C3'H), the enzyme that hydroxylates this compound to produce caffeoyl shikimate, can result in severe dwarfism in Arabidopsis thaliana. cdnsciencepub.comfrontiersin.org A null mutant for the C3'H gene exhibits extreme dwarfism. cdnsciencepub.com Similarly, downregulation of hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT), which is responsible for the formation of this compound, can also lead to reduced plant development and a dwarfing phenotype. researchgate.netmdpi.com The growth defects in some phenylpropanoid pathway mutants have been linked to the altered accumulation of bioactive molecules, a phenomenon termed soluble phenylpropanoid-induced dwarfism (SPID). frontiersin.orgfrontiersin.org

The table below summarizes the phenotypic effects observed in various plant species due to alterations in enzymes related to this compound metabolism.

Plant SpeciesModified Enzyme/GeneObserved Phenotypes
Arabidopsis thalianap-coumaroyl shikimate 3'-hydroxylase (C3'H/CYP98A3)Dwarfism, reduced lignin content in stem, ectopic lignification in roots. cdnsciencepub.comnih.govresearchgate.net
Arabidopsis thaliana4-coumarate:CoA ligase (4CL)Dwarfism (in double and triple mutants), altered lignin composition. nih.gov
Brachypodium distachyonhydroxycinnamoyl CoA: shikimate hydroxycinnamoyl transferase (HCT)Reduced lignin content, reduced plant development. researchgate.net
Brassica napushydroxycinnamoyl CoA: shikimate hydroxycinnamoyl transferase (HCT)Dwarfing phenotype, potential decrease in cell elongation. mdpi.com

Influence on Organ-Specific Metabolism (e.g., cassava storage roots)

The metabolism of this compound and its downstream products can exhibit significant organ-specific differences, tailored to the physiological function of each organ. univr.it A prime example of this is observed in the storage roots of cassava (Manihot esculenta).

In cassava, post-harvest physiological deterioration (PPD) is a major issue that rapidly reduces the quality and usability of the storage roots. researchgate.net This process is characterized by vascular discoloration resulting from the oxidation and over-accumulation of hydroxycoumarins, particularly scopoletin (B1681571). nih.govresearchgate.net The biosynthesis of scopoletin is intricately linked to the phenylpropanoid pathway, with p-coumaroyl shikimate/quinate 3'-hydroxylase (C3'H) being a key enzyme. nih.govresearchgate.netmdpi.com

The table below details the effects of altering C3'H expression on the metabolism of cassava storage roots.

PlantGenetic ModificationOrganKey Metabolic ChangePhysiological Effect
Cassava (Manihot esculenta)Knockdown of p-coumaroyl shikimate/quinate 3'-hydroxylase (MeC3'H)Storage RootsDecreased accumulation of scopoletin and scopolin. nih.govresearchgate.netmdpi.comDelayed post-harvest physiological deterioration (PPD). nih.govresearchgate.net
Cassava (Manihot esculenta)Knockdown of p-coumaroyl shikimate/quinate 3'-hydroxylase (MeC3'H)Whole PlantNo significant effect on growth or development. mdpi.comNormal phenotype under standard growth conditions. mdpi.com

Evolutionary and Comparative Aspects of 4 Coumaroylshikimate Metabolism

Phylogenetic Analysis of Key Biosynthetic Enzymes (e.g., CYP98, HCT, 4CL)

The biosynthesis and conversion of 4-coumaroylshikimate are orchestrated by several key enzyme families that have been shaped by gene duplication and functional diversification throughout plant evolution.

CYP98 (p-coumaroyl-shikimate 3'-hydroxylase, C3'H): This cytochrome P450 monooxygenase catalyzes the critical 3-hydroxylation of the p-coumaroyl moiety of this compound to produce caffeoyl-shikimate. royalsocietypublishing.org Phylogenetic analyses suggest that a single ancestral CYP98 gene was present in the common ancestor of all major land plant lineages, including bryophytes, lycophytes, monilophytes, gymnosperms, and angiosperms. nih.govresearchgate.netnih.gov This single-copy status was largely maintained in bryophytes, lycophytes, monilophytes, and gymnosperms. nih.govnih.gov In contrast, the angiosperm lineage is characterized by a series of independent gene duplications and losses, leading to the evolution of multiple CYP98 family members with varied substrate acceptance profiles. nih.govresearchgate.netnih.gov This diversification in flowering plants has allowed for the evolution of novel metabolic pathways, such as the production of specialized phenolamides for pollen development. researchgate.netresearchgate.net

HCT (Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase): HCT is a member of the BAHD acyltransferase family and is responsible for the formation of this compound from p-coumaroyl-CoA and shikimic acid. royalsocietypublishing.orgoup.com Orthologs of HCT are found across all land plant lineages, indicating that this enzyme evolved before the appearance of lignin (B12514952) and that its function is deeply conserved among embryophytes. frontiersin.orgnih.govnih.gov Functional studies have confirmed this conservation; HCT genes from the moss Physcomitrium patens and the liverwort Marchantia polymorpha can successfully complement the corresponding mutant in Arabidopsis thaliana, restoring normal growth and metabolic profiles. frontiersin.orgnih.govnih.gov Phylogenetic trees of HCT amino acid sequences show two major branches, with one branch containing HCTs from dicotyledonous plants and the other containing enzymes from grasses, gymnosperms, lycophytes, and bryophytes. nih.gov The tight evolutionary and functional relationship between HCT and CYP98 has established them as a core metabolic module within the phenylpropanoid pathway, deeply rooted in land plant evolution. researchgate.net

4CL (4-coumarate:CoA ligase): This enzyme catalyzes the activation of p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA, which is the direct precursor for HCT-mediated synthesis of this compound. cdnsciencepub.com The 4CL enzyme family is present in all land plants but absent in chlorophyte algae. royalsocietypublishing.org Phylogenetic analysis indicates that a significant gene duplication event in the 4CL family occurred prior to the evolutionary split between gymnosperms and angiosperms. frontiersin.org Following this duplication, the 4CL gene family underwent further functional divergence, particularly in angiosperms. frontiersin.org Even early land plants like the moss P. patens possess multiple 4CL genes. frontiersin.org

Table 1: Key Enzymes in this compound Metabolism This table summarizes the primary function and evolutionary origins of the core enzymes discussed.

Enzyme Abbreviation Function Evolutionary Origin
Cytochrome P450 98A CYP98 / C3'H Hydroxylates this compound to caffeoyl-shikimate. biorxiv.org Emerged in the progenitor of embryophytes. researchgate.netresearchgate.net
Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase HCT Catalyzes the formation of this compound from p-coumaroyl-CoA and shikimate. oup.com Emerged in the progenitor of embryophytes. nih.govresearchgate.net
4-coumarate:CoA ligase 4CL Activates p-coumaric acid to p-coumaroyl-CoA. cdnsciencepub.com Present in all land plant lineages. royalsocietypublishing.org

Adaptation and Functional Specialization in Plant Evolution

The evolution of the metabolic pathway centered on this compound was a critical adaptation for the successful colonization of land by plants. royalsocietypublishing.orgtandfonline.com This pathway provided the essential building blocks for lignin, a complex polymer that offers mechanical support for upright growth and reinforces the water-conducting xylem, enabling long-distance water transport. nih.govresearchgate.netmdpi.com The appearance of lignin, which first occurred in tracheophytes, is considered a pivotal event in plant evolution. frontiersin.org

The phenylpropanoid pathway, with this compound as a key intermediate, also became a rich source of diverse specialized metabolites crucial for survival in the terrestrial environment. biorxiv.orgnih.gov These compounds include flavonoids, stilbenes, and various phenolic esters that serve as UV protectants, antioxidants, and defense compounds against herbivores and microbial pathogens. researchgate.netroyalsocietypublishing.org

The evolutionary trajectory of the enzymes involved illustrates a process of molecular adaptation. The HCT/CYP98 module, initially involved in producing phenolic polymers for the cuticle in early land plants, was later co-opted and optimized for high-flux lignin biosynthesis in vascular plants. researchgate.net This represents a classic case of functional specialization, where an ancestral pathway was repurposed to support a key structural innovation.

In angiosperms, the duplication and subsequent neofunctionalization of CYP98 genes relaxed selective pressure, allowing for the exploration of new biochemical functions. nih.govresearchgate.netresearchgate.net This evolutionary plasticity enabled flowering plants to produce a wider and more complex array of hydroxycinnamoyl conjugates, likely contributing to their immense ecological success by providing novel chemical defenses and signaling molecules. nih.govresearchgate.net Therefore, the metabolic network surrounding this compound is a prime example of how the evolution of a single biochemical pathway has profoundly influenced the structure, function, and diversification of the entire plant kingdom. biorxiv.orgnih.gov

Future Research Directions

Elucidating Novel Enzyme Functions and Alternative Pathways

The biosynthesis of lignin (B12514952) and other phenylpropanoids is a complex process involving a network of enzymes. frontiersin.orgnih.gov Future research will likely uncover new enzymatic activities and alternative metabolic routes related to 4-coumaroylshikimate.

A key area of investigation is the identification and characterization of novel enzymes. For instance, caffeoyl shikimate esterase (CSE) was a relatively recent discovery that filled a gap in the "shikimate shunt," a series of reactions involving hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) and coumaroyl shikimate 3'-hydroxylase (C3'H). mdpi.com The full biological significance of this ester-based pathway remains an area for active exploration. mdpi.com Further research may reveal additional enzymes that participate in or regulate the conversion of this compound.

Moreover, the existence of alternative pathways for the 3-hydroxylation of the p-coumaroyl moiety continues to be debated. researchgate.net While the conversion of p-coumaroyl shikimate to caffeoyl shikimate is a well-established route, evidence suggests that other mechanisms may exist. researchgate.net For example, a bifunctional peroxidase that directly hydroxylates p-coumarate to caffeate has been identified, bypassing the need for shikimate ester intermediates in certain contexts. nih.gov Investigating the prevalence and regulation of such alternative pathways across different plant species and tissues will be crucial.

Additionally, the substrate promiscuity of some enzymes in the phenylpropanoid pathway, such as certain cytochrome P450 monooxygenase 98 (CYP98) family members that can act on various 4-coumaroyl-esters and -amines, suggests the potential for the synthesis of a diverse array of hydroxycinnamoyl conjugates. researchgate.net Exploring the products and biological roles of these alternative reactions is a promising research direction.

Advanced Metabolic Engineering for Tailored Biosynthesis in Bio-production Systems

Metabolic engineering, which involves modifying cellular metabolic networks, offers a powerful approach for the targeted production of valuable biochemicals derived from the phenylpropanoid pathway. uml.edu Future research in this area will focus on more sophisticated strategies to optimize the biosynthesis of compounds that use this compound as a precursor.

A primary goal is to enhance the production of specific high-value phenylpropanoids, such as pharmaceuticals, fragrances, and biopolymers, by manipulating the metabolic flux through the pathway. frontiersin.orgnih.gov This can be achieved by overexpressing rate-limiting enzymes, inactivating competing pathways, and increasing the intracellular levels of key precursors like shikimate. nih.gov For example, engineering microbial strains to produce shikimate, a precursor for this compound, is a sustainable and cost-effective alternative to plant-based extraction. nih.gov

Advanced techniques in synthetic biology are enabling the design and construction of novel biological pathways for producing specific compounds. biotechrep.irnumberanalytics.com This includes the heterologous expression of plant pathway genes in microbial systems like Escherichia coli and yeast. nih.govresearchgate.net For instance, the biosynthesis of the anti-diabetic compound montbretin A, which requires caffeoyl-CoA derived from the this compound pathway, has been reconstructed in Nicotiana benthamiana and its production is being optimized in yeast. nih.gov

Future work will also involve fine-tuning gene expression and regulation to avoid the accumulation of unwanted byproducts. biotechrep.ir For example, in the production of montbretin A, the formation of the less active montbretin B from coumaroyl-CoA highlights the need for precise control over the pathway. nih.gov The development of advanced genetic tools, such as CRISPR/Cas9, will facilitate the targeted modification of genes to optimize metabolic flux and product yields. uml.edunih.gov

Systems Biology Approaches to Pathway Integration and Regulation

Systems biology, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of complex biological processes like the phenylpropanoid pathway. frontiersin.orgnih.gov Future research will increasingly rely on these approaches to unravel the intricate regulatory networks that control the flux of metabolites, including this compound.

A key challenge is to understand how the phenylpropanoid pathway is integrated with other metabolic pathways and cellular processes. frontiersin.orgnih.gov For example, the pathway is closely linked to primary metabolism through its reliance on precursors from the shikimate pathway. science.gov Systems biology can help to model these interactions and predict how changes in one part of the network will affect others.

Investigating the spatial and temporal organization of the phenylpropanoid pathway is another important research direction. Some enzymes of the pathway are thought to be localized to the endoplasmic reticulum, and there is evidence for metabolic channeling, where intermediates are passed directly from one enzyme to the next in a complex. nih.govnih.gov Understanding this organization is crucial for accurately modeling metabolic flux and for effective metabolic engineering.

Role in Unexplored Plant Species and Ecosystems

While the phenylpropanoid pathway has been extensively studied in model plants and major crops, its diversity and function in a vast number of other plant species remain largely unexplored. Future research should focus on characterizing the role of this compound and its downstream products in these "orphan" species and their unique ecosystems.

Investigating the phenylpropanoid pathway in a wider range of plant lineages, including bryophytes, lycophytes, and monilophytes, can provide insights into the evolution of this critical metabolic network. researchgate.net Phylogenetic studies of key enzymes like CYP98 have already revealed interesting patterns of gene duplication and functional divergence across different plant groups. researchgate.net

Many unexplored plant species may produce novel phenylpropanoid compounds with valuable properties. By studying the enzymes and pathways in these plants, it may be possible to discover new biochemicals with applications in medicine, agriculture, and industry. The use of omics technologies will be instrumental in identifying genes and metabolites in non-model plants. oup.comunimol.it

Furthermore, understanding the role of this compound-derived compounds in plant-environment interactions in diverse ecosystems is a critical area for future research. These compounds are known to be involved in responses to both biotic and abiotic stresses, such as pathogen attack, herbivory, drought, and UV radiation. frontiersin.orgmdpi.com Studying these roles in a broader range of species will enhance our understanding of plant adaptation and ecological resilience.

Applications in Crop Improvement and Plant Biotechnology

The knowledge gained from research on this compound and the phenylpropanoid pathway has significant potential for application in crop improvement and plant biotechnology. byjus.comresearchgate.net Future efforts will focus on leveraging this knowledge to develop crops with enhanced traits such as disease resistance, stress tolerance, and improved nutritional value.

One major application is the engineering of lignin content and composition. Lignin, a major product of the phenylpropanoid pathway, provides structural support to plants but can be a barrier to the extraction of sugars for biofuel production and reduces the digestibility of forage crops. frontiersin.org By manipulating the expression of genes in the lignin biosynthetic pathway, such as those involved in the this compound branch, it is possible to alter lignin content and composition to improve biomass processability. oup.comfrontiersin.org For example, down-regulation of p-coumaroyl-CoA 3'-hydroxylase (C3'H) in poplar has been shown to reduce lignin content. pnas.org

Another key area is enhancing crop resistance to pests and diseases. Many phenylpropanoid-derived compounds, such as flavonoids and phytoalexins, have antimicrobial and insecticidal properties. nih.govscirp.org By engineering the metabolic pathways leading to these compounds, it may be possible to develop crops with enhanced natural defenses. researchgate.net For instance, knockdown of the C3'H gene in cassava has been shown to delay post-harvest physiological deterioration by reducing the accumulation of certain coumarins. mdpi.com

Furthermore, plant biotechnology can be used to improve the nutritional quality of food crops. Flavonoids and other phenolic compounds derived from the phenylpropanoid pathway have antioxidant and other health-promoting properties. researchgate.net Metabolic engineering strategies can be employed to increase the levels of these beneficial compounds in edible plant parts. researchgate.net Advanced genome editing technologies like CRISPR/Cas9 are becoming increasingly powerful tools for precisely modifying plant genomes to achieve these crop improvement goals. nih.govnih.gov

Q & A

Q. Q1. How is 4-Coumaroylshikimate identified and validated in plant metabolic pathways?

Methodological Answer : this compound is identified via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on its molecular formula (C₁₆H₁₆O₇) and characteristic fragmentation patterns. Validation involves cross-referencing with databases like KEGG COMPOUND (Entry: C02947), which lists its role in monolignol biosynthesis and secondary metabolite pathways (e.g., stilbenoid biosynthesis) . For novel identification, researchers must compare experimental data (e.g., retention time, isotopic patterns) with literature-reported spectral libraries and confirm purity through HPLC coupled with diode-array detection (DAD) .

Q. Q2. What are the standard protocols for synthesizing this compound in vitro?

Methodological Answer : Synthesis typically involves enzymatic reactions using shikimate kinase and 4-coumarate:shikimate transferase (4CST). Key steps include:

Substrate preparation : Purify shikimic acid and 4-coumaroyl-CoA using column chromatography.

Enzymatic coupling : Optimize reaction pH (6.5–7.5) and temperature (25–30°C) to maximize yield .

Validation : Confirm product identity via LC-MS/MS and compare retention times with authentic standards. For reproducibility, document reaction conditions (e.g., enzyme activity units, cofactor concentrations) in the main manuscript, with raw data in supplementary materials .

Q. Q3. How is this compound quantified in plant tissues?

Methodological Answer : Quantification employs reverse-phase HPLC with UV detection (λ = 280 nm) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). Calibration curves using synthetic this compound (0.1–100 µM) are essential. For metabolomic studies, internal standards (e.g., deuterated analogs) minimize matrix effects. Recent studies, such as metabolomic profiling of Murraya koenigii fruits, used partial least squares-discriminant analysis (PLS-DA) to track this compound across maturity stages, highlighting its dynamic accumulation .

Advanced Research Questions

Q. Q4. How do conflicting reports on this compound’s enzymatic activity with 4CL/HST enzymes affect pathway modeling?

Methodological Answer : Discrepancies arise from enzyme promiscuity (e.g., 4CL’s dual activity with shikimate and caffeate). To resolve this:

  • Kinetic assays : Measure substrate-specific KmK_m and VmaxV_{max} for this compound vs. alternative substrates. For example, studies show 4CL exhibits lower activity (VmaxV_{max} < 20% of primary substrates) with this compound, suggesting it is a minor pathway .
  • Computational modeling : Use tools like COPASI to simulate pathway flux under varying enzyme concentrations. Validate models with isotopic labeling (e.g., 13C^{13}\text{C}-shikimate) to trace carbon flow .

Q. Q5. What experimental designs optimize the detection of this compound in low-abundance biological samples?

Methodological Answer :

Sample preparation : Lyophilize tissues and extract with methanol:water (70:30 v/v) to stabilize labile phenolic esters.

Enrichment strategies : Use solid-phase extraction (SPE) with C18 cartridges to concentrate this compound.

Sensitivity enhancement : Employ nano-LC-MS with ion mobility separation to resolve isomers (e.g., cis/trans configurations). A recent study achieved detection limits of 0.1 ng/mL using this approach .

Q. Q6. How can researchers address contradictions in this compound’s role across plant species?

Methodological Answer :

Comparative metabolomics : Profile this compound levels in phylogenetically diverse species (e.g., Arabidopsis vs. Murraya) using untargeted LC-MS.

Gene knockout models : Silence 4CST in model plants (e.g., Nicotiana benthamiana) via CRISPR-Cas9 and monitor metabolic shifts.

Data integration : Map species-specific results to KEGG pathways (map00945, map01110) to identify conserved vs. divergent roles .

Q. Q7. What statistical methods are robust for analyzing time-resolved this compound accumulation data?

Methodological Answer :

  • Time-series analysis : Use ANOVA with Tukey’s post hoc test to compare means across time points.
  • Multivariate analysis : Apply sparse PLS-DA (sPLS-DA) to prioritize metabolites (e.g., this compound) with the highest variable importance in projection (VIP) scores. For example, a 2023 metabolomic study used sPLS-DA to identify this compound as a biomarker for fruit maturity stages .
  • Error handling : Report uncertainties (e.g., ±5% for LC-MS quantification) and validate models with bootstrapping .

Methodological Best Practices

Q. Table 1. Key Analytical Parameters for this compound Studies

ParameterRecommended MethodCritical Considerations
Extraction Methanol:water (70:30), SPE-C18Avoid prolonged heating to prevent hydrolysis
Quantification UPLC-MS/MS (MRM mode: m/z 320.09 → 163.03)Use deuterated internal standards
Structural Confirmation 1H^1\text{H}-NMR (δ 6.3–7.8 ppm, aromatic protons)Compare with KEGG spectral data
Pathway Mapping KEGG M00039 (monolignol biosynthesis)Validate with enzyme knockout models

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.